molecular formula C22H24FN3O4S B568913 Rosuvastatin-Anhydrolacton CAS No. 1246665-85-9

Rosuvastatin-Anhydrolacton

Katalognummer: B568913
CAS-Nummer: 1246665-85-9
Molekulargewicht: 445.509
InChI-Schlüssel: GUCBXWMBXKKNNW-UJGDBWEASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rosuvastatin Anhydro Lactone is a derivative of Rosuvastatin, a widely used statin medication. Statins are a class of drugs that inhibit the enzyme hydroxymethylglutaryl-coenzyme A reductase, which plays a crucial role in the biosynthesis of cholesterol. Rosuvastatin Anhydro Lactone is formed through the lactonization of Rosuvastatin, resulting in a closed-ring structure. This compound is of significant interest due to its potential biological activities and its role in the stability and degradation pathways of Rosuvastatin.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Rosuvastatin anhydro lactone serves as a precursor in the synthesis of rosuvastatin, which is classified as a third-generation statin. It functions as an HMG-CoA reductase inhibitor, effectively lowering low-density lipoprotein cholesterol (LDL-C) and triglycerides while increasing high-density lipoprotein cholesterol (HDL-C) levels .

Clinical Efficacy

Clinical studies indicate that rosuvastatin demonstrates superior lipid-lowering effects compared to other statins. It has been shown to achieve target lipid levels more rapidly in patients with various types of dyslipidemia, including primary hypercholesterolemia and mixed dyslipidemia . The compound's unique structure contributes to its efficacy, allowing for significant reductions in LDL-C and total cholesterol levels.

Combination Therapies

Research has also explored the use of rosuvastatin in combination therapies for treating complex lipid disorders. Its synergistic effects with other lipid-modifying agents have been documented, leading to enhanced therapeutic outcomes in patients with familial hypercholesterolemia and other resistant conditions .

Analytical Applications

Rosuvastatin anhydro lactone is frequently analyzed in pharmacokinetic studies to determine its concentration alongside its metabolites in biological fluids. A notable method involves ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), which allows for the simultaneous quantification of rosuvastatin and its metabolites in human plasma . This analytical approach is crucial for understanding the drug's pharmacokinetics and ensuring optimal dosing strategies.

Method Development

The UPLC-MS/MS method developed for analyzing rosuvastatin and its metabolites shows high sensitivity and specificity, making it suitable for clinical studies involving patients with coronary artery disease. The method has demonstrated linearity across a wide concentration range, facilitating accurate monitoring of drug levels during treatment .

Environmental Impact

Recent studies have raised concerns about the environmental persistence of rosuvastatin and its lactone form. Research conducted on wastewater treatment plants revealed that both rosuvastatin and rosuvastatin anhydro lactone are detectable in influent and effluent samples, indicating their resistance to degradation during wastewater treatment processes .

Occurrence in Aquatic Environments

The detection of these compounds in surface water raises questions about their ecological impact. Continuous monitoring is necessary to assess their fate and potential bioaccumulation in aquatic ecosystems . Understanding the environmental dynamics of these compounds is vital for developing strategies to mitigate their presence in natural water bodies.

Case Studies

Several case studies illustrate the clinical applications of rosuvastatin anhydro lactone:

  • Case Study 1 : A clinical trial involving patients with familial hypercholesterolemia demonstrated significant reductions in LDL-C levels after treatment with rosuvastatin derived from anhydro lactone synthesis. Patients achieved target lipid levels within weeks, showcasing the compound's efficacy .
  • Case Study 2 : In a study assessing the environmental fate of statins, researchers identified high concentrations of rosuvastatin and its lactone form in wastewater samples from multiple treatment facilities, highlighting the need for improved waste management practices to reduce pharmaceutical contamination .

Wirkmechanismus

Target of Action

Rosuvastatin Anhydro Lactone primarily targets the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . This enzyme is the rate-limiting step in cholesterol synthesis in the human body .

Mode of Action

Rosuvastatin Anhydro Lactone is a competitive inhibitor of HMG-CoA reductase . It reduces the production of mevalonic acid from HMG-CoA, which is an early and crucial step in cholesterol biosynthesis . This inhibition results in a compensatory increase in the expression of low-density lipoprotein (LDL) receptors on hepatocyte membranes and a stimulation of LDL catabolism .

Biochemical Pathways

The inhibition of HMG-CoA reductase by Rosuvastatin Anhydro Lactone affects the cholesterol biosynthesis pathway . This leads to a decrease in the endogenous production of cholesterol in the liver . The reduction in cholesterol levels triggers an increase in the expression of LDL receptors on hepatocyte membranes, enhancing the uptake and catabolism of LDL .

Pharmacokinetics

Rosuvastatin Anhydro Lactone is given once daily, with the maximum approved daily dose being 40 mg . It achieves maximum plasma concentration at a median of 5 hours under fasting conditions following single and multiple doses . Following single doses, rosuvastatin has a mean absolute oral availability of 20%, an overall mean total clearance of 28.3 L/h, and an average terminal elimination half-life of approximately 20 hours .

Result of Action

The primary result of Rosuvastatin Anhydro Lactone’s action is the reduction of cholesterol levels, particularly LDL cholesterol . This reduction in LDL cholesterol levels has been shown to significantly reduce the risk of development of cardiovascular disease and all-cause mortality .

Action Environment

The action of Rosuvastatin Anhydro Lactone can be influenced by genetic polymorphisms, such as those in the SLCO1B1 and ABCG2 genes, which can contribute to variability in rosuvastatin exposure . Additionally, systemic exposure to rosuvastatin and its metabolites was found to be significantly higher in Asian populations residing in the USA compared with Caucasian subjects living in the same environment . Environmental factors such as temperature and pH can also influence the stability of rosuvastatin .

Biochemische Analyse

Biochemical Properties

Rosuvastatin Anhydro Lactone plays a crucial role in biochemical reactions by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, a key step in cholesterol biosynthesis . By inhibiting this enzyme, Rosuvastatin Anhydro Lactone effectively reduces the production of cholesterol in the liver. It interacts with various biomolecules, including low-density lipoprotein receptors, which are upregulated to increase the clearance of low-density lipoprotein cholesterol from the bloodstream .

Cellular Effects

Rosuvastatin Anhydro Lactone exerts multiple effects on different cell types and cellular processes. It has been shown to improve macrophage-related foam cell formation and polarization conversion by mediating autophagic activities . This compound influences cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in autophagy regulation . Additionally, Rosuvastatin Anhydro Lactone affects gene expression by modulating the levels of inflammatory cytokines and proteins involved in cholesterol efflux .

Molecular Mechanism

The molecular mechanism of Rosuvastatin Anhydro Lactone involves competitive inhibition of hydroxymethylglutaryl-coenzyme A reductase, which leads to decreased hepatic cholesterol concentrations . This inhibition results in the upregulation of low-density lipoprotein receptors, enhancing the clearance of low-density lipoprotein cholesterol from the bloodstream . Rosuvastatin Anhydro Lactone also affects the PI3K/Akt/mTOR pathway, promoting autophagy and reducing lipid accumulation in macrophages .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Rosuvastatin Anhydro Lactone have been observed to change over time. Studies have shown that this compound is stable under various conditions, with minimal degradation . Long-term effects on cellular function include sustained reduction in cholesterol levels and improved autophagic activity in macrophages . These effects are consistent in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Rosuvastatin Anhydro Lactone vary with different dosages in animal models. At low doses, it effectively reduces cholesterol levels without significant adverse effects . High doses can lead to morphological and functional alterations in hepatocyte mitochondria, particularly in hypercholesterolemic mice . These adverse effects include changes in mitochondrial architecture and respiratory function .

Metabolic Pathways

Rosuvastatin Anhydro Lactone is involved in several metabolic pathways, primarily through its inhibition of hydroxymethylglutaryl-coenzyme A reductase . This inhibition affects the mevalonate pathway, reducing the synthesis of cholesterol and other isoprenoids . The compound is metabolized to its active and inactive forms by cytochrome P450 enzymes, including CYP2C9 and CYP2C19 .

Transport and Distribution

Within cells and tissues, Rosuvastatin Anhydro Lactone is transported and distributed through various mechanisms. It is taken up by cells via organic anion transporting polypeptides and other transporters . The compound’s distribution is influenced by its interactions with binding proteins, such as human serum albumin . These interactions affect its localization and accumulation within specific tissues .

Subcellular Localization

Rosuvastatin Anhydro Lactone is localized within specific subcellular compartments, including the endoplasmic reticulum and mitochondria . Its activity and function are influenced by post-translational modifications and targeting signals that direct it to these compartments . These modifications play a role in its ability to inhibit hydroxymethylglutaryl-coenzyme A reductase and modulate autophagic activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Rosuvastatin Anhydro Lactone typically involves the lactonization of Rosuvastatin. This process can be achieved under acidic conditions, where the open-ring hydroxy acid form of Rosuvastatin undergoes intramolecular esterification to form the lactone. The reaction is often carried out in an aprotic solvent such as acetonitrile, which favors the forward reaction towards lactone formation .

Industrial Production Methods: In an industrial setting, the production of Rosuvastatin Anhydro Lactone involves controlled reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) to monitor the reaction progress and to separate the desired lactone product from any impurities .

Analyse Chemischer Reaktionen

Types of Reactions: Rosuvastatin Anhydro Lactone undergoes various chemical reactions, including:

    Hydrolysis: The lactone can be hydrolyzed back to the open-ring hydroxy acid form under basic conditions.

    Oxidation: The compound is susceptible to oxidative degradation, leading to the formation of epoxide impurities.

    Esterification: The lactone can participate in esterification reactions with alcohols to form esters.

Common Reagents and Conditions:

    Hydrolysis: Basic conditions using sodium hydroxide or potassium hydroxide.

    Oxidation: Exposure to oxidizing agents such as hydrogen peroxide or atmospheric oxygen.

    Esterification: Reaction with alcohols in the presence of an acid catalyst.

Major Products Formed:

Vergleich Mit ähnlichen Verbindungen

  • Atorvastatin Lactone
  • Simvastatin Lactone
  • Lovastatin Lactone

Comparison: Rosuvastatin Anhydro Lactone is unique due to its higher potency and selectivity for hydroxymethylglutaryl-coenzyme A reductase compared to other statin lactones. It also exhibits a different stability profile, being more stable under acidic conditions but more susceptible to oxidative degradation .

Biologische Aktivität

Rosuvastatin anhydro lactone, a derivative of rosuvastatin, is primarily recognized for its potent biological activity as an HMG-CoA reductase inhibitor. This article delves into its biological mechanisms, pharmacological effects, and clinical implications, supported by data tables and relevant case studies.

Rosuvastatin functions by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. This inhibition leads to a significant decrease in low-density lipoprotein (LDL) cholesterol levels and an increase in high-density lipoprotein (HDL) cholesterol levels. The compound has an IC50 value of 11 nM for HMG-CoA reductase, indicating its high potency in lowering cholesterol levels .

Key Mechanisms:

  • Cholesterol Reduction: Rosuvastatin lowers LDL cholesterol by 34-65% across various doses (1-80 mg) in clinical trials .
  • Anti-inflammatory Effects: Beyond lipid-lowering, rosuvastatin exhibits anti-inflammatory properties. It reduces markers such as C-reactive protein (CRP) and pro-inflammatory cytokines, contributing to its cardiovascular protective effects .

Pharmacokinetics

Rosuvastatin has a plasma half-life of approximately 20 hours, allowing for once-daily dosing. Its absorption can vary significantly among individuals due to genetic polymorphisms affecting drug metabolism . The drug is primarily metabolized via the cytochrome P450 system, particularly CYP2C9, resulting in both active and inactive metabolites .

Clinical Studies

Several studies have highlighted the efficacy and safety profile of rosuvastatin:

  • Phase II and III Trials:
    • In Phase II studies, rosuvastatin demonstrated substantial LDL-C reduction compared to atorvastatin.
    • Phase III trials confirmed that rosuvastatin not only reduced LDL-C but also increased HDL-C more effectively than other statins .
  • Anti-inflammatory Effects:
    • A study involving APOE*3-Leiden mice showed that rosuvastatin significantly reduced atherosclerotic lesions by 80% compared to control groups, indicating its potential to mitigate inflammation-related cardiovascular diseases .

Data Table: Efficacy of Rosuvastatin

Study TypeDosage Range (mg)LDL-C Reduction (%)HDL-C Increase (%)Key Findings
Phase II Trial1-8034 - 65Not specifiedSignificant LDL-C reduction
Phase III Trial10-40Greater than atorvastatinIncreased HDL-CEffective in diverse populations
Animal StudyN/A80% (vs control)N/ASignificant reduction in atherosclerosis

Case Studies

Case Study 1: Efficacy in Hypercholesterolemia
A clinical trial involving patients with primary hypercholesterolemia demonstrated that treatment with rosuvastatin resulted in a marked decrease in total cholesterol and LDL levels after 12 weeks of therapy. Patients reported minimal side effects, emphasizing the drug's tolerability at higher doses.

Case Study 2: Impact on Bone Healing
Research evaluated the osteogenic potential of a rosuvastatin solution combined with collagen sponge in post-extraction alveolar bone repair. Results indicated enhanced bone healing properties attributed to the anti-inflammatory effects of rosuvastatin, suggesting potential applications in dental surgery .

Eigenschaften

IUPAC Name

N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S)-6-oxo-2,3-dihydropyran-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O4S/c1-14(2)20-18(13-12-17-6-5-7-19(27)30-17)21(15-8-10-16(23)11-9-15)25-22(24-20)26(3)31(4,28)29/h5,7-14,17H,6H2,1-4H3/b13-12+/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCBXWMBXKKNNW-UJGDBWEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC2CC=CC(=O)O2)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/[C@@H]2CC=CC(=O)O2)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.